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molecular formula C9H10Cl2O2 B8796977 1-Chloro-3-(4-chlorophenoxy)propan-2-ol CAS No. 39735-79-0

1-Chloro-3-(4-chlorophenoxy)propan-2-ol

Cat. No. B8796977
M. Wt: 221.08 g/mol
InChI Key: VWCSAUUNSFLUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04017631

Procedure details

To a stirred suspension of 44.2 parts of 1-chloro-3-(p-chlorophenoxy)-2-propanol in 75 parts of water are added 32.3 parts of sodium dichromate dihydrate. Then there is added dropwise, during a 5-hour period, a solution of 45 parts of sulfuric acid in 25 parts of water at a temperature <30° C. Upon completion, stirring is continued for 48 hours. The reaction mixture is poured onto water and the product is extracted twice with diisopropyl ether. The combined extracts are washed three times with water, dried, filtered and evaporated. The residue solidifies on scratching in ether. The solid product is crystallized from diisopropyl ether, yielding 25.2 parts of 1-chloro-3-(p-chlorophenoxy)-2-propanone.
[Compound]
Name
44.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium dichromate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
45
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]([OH:13])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1.O.O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O>O>[Cl:1][CH2:2][C:3](=[O:13])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1 |f:1.2.3.4.5|

Inputs

Step One
Name
44.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(COC1=CC=C(C=C1)Cl)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
sodium dichromate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
45
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Upon completion, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then there is added dropwise, during a 5-hour period
CUSTOM
Type
CUSTOM
Details
at a temperature <30° C
ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto water
EXTRACTION
Type
EXTRACTION
Details
the product is extracted twice with diisopropyl ether
WASH
Type
WASH
Details
The combined extracts are washed three times with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid product is crystallized from diisopropyl ether

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClCC(COC1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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